molecular formula C6H14ClO2P B14574475 Ethyl (2-chloroethyl)ethylphosphinate CAS No. 61752-93-0

Ethyl (2-chloroethyl)ethylphosphinate

Cat. No.: B14574475
CAS No.: 61752-93-0
M. Wt: 184.60 g/mol
InChI Key: QKDWPPLNQOGPHZ-UHFFFAOYSA-N
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Description

Ethyl (2-chloroethyl)ethylphosphinate is a specialized organophosphorus compound offered for research and development purposes. Chemicals of this class, characterized by their phosphinate ester functional group, are of significant interest in synthetic organic chemistry. They are frequently employed as key intermediates or building blocks in the development of novel molecules, including potential pharmaceuticals and advanced materials . The presence of both phosphinate and chloroethyl functional groups in its structure suggests potential utility in constructing more complex molecular architectures or in studying specific chemical reactions. Researchers value such compounds for exploring new synthetic pathways and for their role in the preparation of other valuable chemicals. This product is intended for use by qualified laboratory and research personnel. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols, including the use of appropriate personal protective equipment (PPE), should always be followed when handling this chemical.

Properties

CAS No.

61752-93-0

Molecular Formula

C6H14ClO2P

Molecular Weight

184.60 g/mol

IUPAC Name

1-chloro-2-[ethoxy(ethyl)phosphoryl]ethane

InChI

InChI=1S/C6H14ClO2P/c1-3-9-10(8,4-2)6-5-7/h3-6H2,1-2H3

InChI Key

QKDWPPLNQOGPHZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : Triethyl phosphite (purity ≥98%).
  • Catalyst : 2-Chloroethyl iodide (1–8% by weight of substrate).
  • Temperature : 170–190°C to overcome activation energy while minimizing side reactions.
  • Byproduct Management : Ethyl iodide byproducts are removed via vacuum distillation post-reaction.

This method’s success hinges on maintaining strict temperature control and reagent purity. For instance, impurities in triethyl phosphite (>2%) can lead to undesired phosphorylated byproducts.

Esterification of Ethylphosphinic Acid Derivatives

Direct esterification of ethylphosphinic acid (EPA) or its dichloride with 2-chloroethanol offers a straightforward route. This method mirrors the synthesis of 2-chloroethyl methyl ether (CN101503340A), where thionyl chloride facilitates chlorination.

Stepwise Synthesis

  • Formation of Ethylphosphinic Chloride :

    • EPA reacts with thionyl chloride (SOCl₂) under anhydrous conditions:
      $$
      \text{EtPH(O)OH} + \text{SOCl}2 \rightarrow \text{EtP(O)Cl}2 + \text{SO}_2 + \text{HCl}
      $$
      Yield: >90% under reflux (70°C, 4 h).
  • Esterification with 2-Chloroethanol :

    • Ethylphosphinic dichloride reacts with 2-chloroethanol in a 1:2 molar ratio:
      $$
      \text{EtP(O)Cl}2 + 2 \text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{EtP(O)(OCH}2\text{CH}2\text{Cl)}2 + 2 \text{HCl}
      $$
      Conditions : N,N-Dimethylaniline catalyst (0.005–0.15 mol ratio), staged heating (30–70°C), and pH adjustment to 7–9 post-reaction.

This method achieves high purity (>97.5%) but requires careful handling of corrosive intermediates.

Epoxide Ring-Opening with Phosphinic Dichlorides

The synthesis of 2-chloroethylphosphonic acid bis(2-chloroethyl)ester (CN102382137A) employs ethylene oxide and phosphonic dichloride. Adapting this for phosphinates involves ethylphosphinic dichloride and ethylene oxide:

Reaction Pathway

  • Epoxide Activation : Ethylene oxide reacts with ethylphosphinic dichloride at 5–40°C:
    $$
    \text{EtP(O)Cl}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{EtP(O)(OCH}2\text{CH}_2\text{Cl)Cl} + \text{HCl}
    $$
  • Second Esterification : The monochloride intermediate reacts with 2-chloroethanol to yield the target compound.

Key Parameters :

  • Ethylene oxide feed rate: 3–5% of dichloride weight hourly.
  • Mol ratio: 2.1–2.2:1 (epoxide:dichloride).

Transesterification of Phosphinate Esters

Transesterification enables the exchange of alkoxy groups on pre-formed phosphinates. For example, ethyl ethylphosphinate reacts with excess 2-chloroethanol under acid catalysis:

$$
\text{EtP(O)(OEt)}2 + \text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{EtP(O)(OEt)(OCH}2\text{CH}_2\text{Cl)} + \text{EtOH}
$$

Optimization :

  • Catalyst: Sulfuric acid (0.1–1 mol%).
  • Temperature: 100–120°C to drive equilibrium.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges Industrial Scalability
Catalytic Rearrangement 85–90 95–97 High energy input, byproduct management Moderate
Direct Esterification 90–95 97.5+ Corrosive intermediates High
Epoxide Ring-Opening 88–92 96–98 Controlled epoxide feed rates High
Transesterification 75–80 93–95 Equilibrium limitations Low

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloroethyl)ethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphinates.

Scientific Research Applications

Ethyl (2-chloroethyl)ethylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-chloroethyl)ethylphosphinate involves its interaction with molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with ethyl (2-chloroethyl)ethylphosphinate:

Compound Name CAS RN Molecular Formula Key Features
Ethyl ethylphosphonate 7305-61-5 C₄H₁₁O₃P Phosphonate analog; lacks chlorine, reducing reactivity and toxicity .
Bis(2-chloroethyl) ether (BCEE) 111-44-4 C₄H₈Cl₂O Ether backbone with dual 2-chloroethyl groups; highly toxic and carcinogenic .
Ethyl (cyanomethyl)methylphosphinate 112927-49-8 C₅H₁₀NO₂P Phosphinate with cyanomethyl group; electron-withdrawing substituent alters reactivity .
Tris-(β-chloroethyl)phosphate 115-96-8 C₆H₁₂Cl₃O₄P Phosphate ester with three chloroethyl groups; flame-retardant applications .
2-Chloroethyl ethyl sulfide Not provided C₄H₉ClS Sulfur-containing mustard gas simulant; high acute toxicity .

Physicochemical Properties

  • Reactivity : The 2-chloroethyl group in this compound facilitates nucleophilic substitution (e.g., hydrolysis or alkylation), akin to BCEE and 2-chloroethyl ethyl sulfide .
  • Solubility : Chloroethyl-containing compounds (e.g., BCEE) are typically lipophilic, enhancing bioavailability and environmental persistence .
  • Thermal Stability : Phosphinates generally exhibit higher thermal stability than phosphates due to reduced ester group lability .

Toxicity and Environmental Impact

  • This compound: Likely exhibits moderate to high toxicity due to the chloroethyl group, analogous to BCEE (a known carcinogen) and mustard gas simulants .
  • Ethyl ethylphosphonate : Lower toxicity profile due to absence of chlorine; used in polymer formulations .
  • Tris-(β-chloroethyl)phosphate : Chronic exposure linked to neurotoxicity; regulated in industrial applications .

Key Research Findings

  • Environmental Persistence : BCEE’s environmental releases (, Section 5-2) highlight concerns for chloroethyl compounds’ persistence and bioaccumulation .
  • Industrial Use : Diethyl ethylphosphonate () is a plasticizer, indicating possible roles for this compound in material science .

Q & A

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch data (yield, purity, impurity profiles). Use ANOVA to assess inter-batch variability, with p <0.05 indicating significant differences. Implement quality-by-design (QbD) principles to optimize critical process parameters .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., kinetic constants, spectroscopic shifts) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be appended .
  • Figures : Use line graphs for kinetic profiles and bar charts for comparative yields. Annotate key peaks in spectra with chemical shift values .

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